molecular formula C23H14N4O5 B6059786 5-(3-Nitrophenyl)-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide

5-(3-Nitrophenyl)-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide

Cat. No.: B6059786
M. Wt: 426.4 g/mol
InChI Key: XEICIHBUBSZFBO-UHFFFAOYSA-N
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Description

    Reagents: 3-nitrobenzoyl chloride, furan-2-carboxamide

    Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)

    Reaction: The nitrophenyl group is introduced via an acylation reaction between 3-nitrobenzoyl chloride and furan-2-carboxamide.

  • Step 3: Formation of Oxazolo[4,5-B]pyridine Moiety

      Reagents: 2-aminopyridine, carbonyl compound

      Conditions: Cyclization reaction, heating

      Reaction: The oxazolo[4,5-B]pyridine moiety is formed through a cyclization reaction involving 2-aminopyridine and a suitable carbonyl compound.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 5-(3-Nitrophenyl)-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide typically involves multi-step organic reactions

    • Step 1: Synthesis of Furan-2-carboxamide Core

        Reagents: Furan-2-carboxylic acid, thionyl chloride, ammonia

        Conditions: Reflux in anhydrous conditions

        Reaction: Furan-2-carboxylic acid is converted to furan-2-carbonyl chloride using thionyl chloride, followed by reaction with ammonia to form furan-2-carboxamide.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

      Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

      Substitution: The furan ring and the oxazolo[4,5-B]pyridine moiety can undergo electrophilic and nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, hydrogen peroxide

      Reduction: Hydrogen gas, palladium on carbon

      Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)

    Major Products

      Oxidation: Formation of nitroso or nitro derivatives

      Reduction: Formation of amino derivatives

      Substitution: Formation of substituted furan or oxazolo[4,5-B]pyridine derivatives

    Scientific Research Applications

    Chemistry

    In chemistry, 5-(3-Nitrophenyl)-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology

    In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its nitrophenyl group can be tagged with fluorescent

    Properties

    IUPAC Name

    5-(3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H14N4O5/c28-22(20-11-10-18(31-20)15-3-1-4-17(13-15)27(29)30)25-16-8-6-14(7-9-16)23-26-21-19(32-23)5-2-12-24-21/h1-13H,(H,25,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XEICIHBUBSZFBO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H14N4O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    426.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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